![molecular formula C17H23N3 B11734692 benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)
benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic amine compound known for its strong basicity. It can exist as either a solid or a liquid, depending on its specific physical and chemical properties
Vorbereitungsmethoden
The synthesis of benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves organic synthesis methods. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the cyclopentyl and methyl groups: These groups are added to the pyrazole ring through various organic reactions.
Attachment of the benzyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is known for its ability to stabilize copper ions and enhance catalytic effects in certain reactions.
Other pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C17H23N3 |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H23N3/c1-14-16(12-18-11-15-7-3-2-4-8-15)13-20(19-14)17-9-5-6-10-17/h2-4,7-8,13,17-18H,5-6,9-12H2,1H3 |
InChI-Schlüssel |
PEJOYPVMOIFRFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


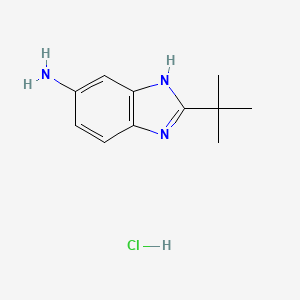
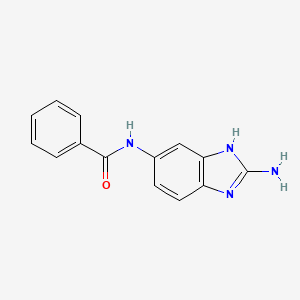
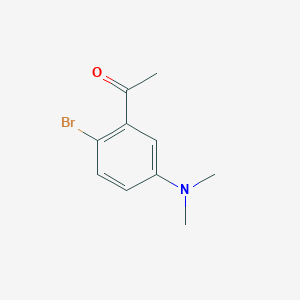
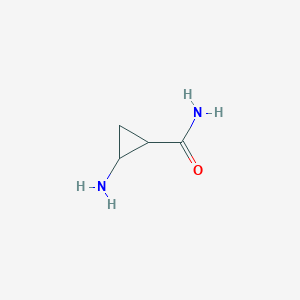
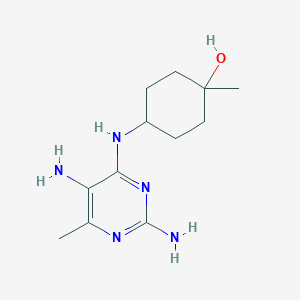
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
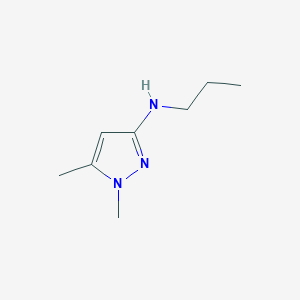

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)
